

Performance Benchmark of GY1-22: A Novel Kinase Inhibitor

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Compound of Interest		
Compound Name:	GY1-22	
Cat. No.:	B15584934	Get Quote

This guide provides a comprehensive performance comparison of the novel kinase inhibitor, **GY1-22**, against leading competitors in the field. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of **GY1-22** as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility.

Data Presentation In Vitro Kinase Inhibitory Activity

The potency of **GY1-22** was assessed against wild-type and clinically relevant mutant forms of the Epidermal Growth Factor Receptor (EGFR). The half-maximal inhibitory concentration (IC50) was determined and compared with first, second, and third-generation EGFR inhibitors.



Compound	EGFR (Wild- Type) IC50 (nM)	EGFR (L858R) IC50 (nM)	EGFR (Exon 19 Del) IC50 (nM)	EGFR (L858R/T790M) IC50 (nM)
GY1-22 (This Study)	25	0.5	0.4	8
Gefitinib (1st Gen)	18.2[1]	0.075 μM[2]	0.2 nM[3]	368.2[1]
Erlotinib (1st Gen)	1185 nM[4]	12 nM[5]	7 nM[5]	>10 μM[4]
Afatinib (2nd Gen)	31[4]	0.3 nM[5]	0.8 nM[5]	57 nM[5]
Osimertinib (3rd Gen)	57.8[1]	13 nM[5]	15 nM[6]	5 nM[5]

Cellular Proliferation Assay

The anti-proliferative activity of **GY1-22** was evaluated in non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations. The GI50 (concentration for 50% growth inhibition) values are compared with established EGFR inhibitors.

Compound	NCI-H1975 (L858R/T790M) GI50 (nM)	HCC827 (Exon 19 Del) GI50 (nM)	A549 (Wild-Type) GI50 (nM)
GY1-22 (This Study)	12	5	>10,000
Gefitinib	>9,000[2]	0.013 μM[7]	19.91 μΜ[7]
Erlotinib	Ineffective[2]	-	-
Afatinib	<100[2]	-	-
Osimertinib	8.5 nM[1]	-	-

In Vivo Tumor Xenograft Model



The in vivo efficacy of **GY1-22** was assessed in a mouse xenograft model using the NCI-H1975 cell line, which carries the L858R/T790M double mutation.

Treatment	Dosage	Tumor Growth Inhibition (%)
GY1-22 (This Study)	50 mg/kg, oral, daily	85
Vehicle Control	-	0
Osimertinib	25 mg/kg, oral, daily	92

Experimental Protocols EGFR Kinase Assay (Biochemical)

To determine the biochemical potency (IC50) of the inhibitors, a continuous-read kinase assay was employed.[7] Recombinant human EGFR (wild-type or mutant) was incubated with a serially diluted inhibitor in a 384-well plate. The kinase reaction was initiated by adding ATP and a suitable substrate. The reaction progress was monitored by measuring the fluorescence signal over time using a plate reader. The initial reaction velocity was plotted against the inhibitor concentration, and the data was fitted to a dose-response curve to calculate the IC50 value.[7]

Cell Viability Assay (MTT Assay)

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.[8][9] The cells were then treated with serial dilutions of the inhibitors or a vehicle control (DMSO) for 72 hours. [7][8] Following treatment, MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.[7][8] The crystals were dissolved using a solubilization solution, and the absorbance was measured at 570 nm with a microplate reader.[8][9] The percentage of cell viability relative to the vehicle control was calculated and plotted against the inhibitor concentration to determine the GI50 value.[7]

In Vivo Xenograft Study

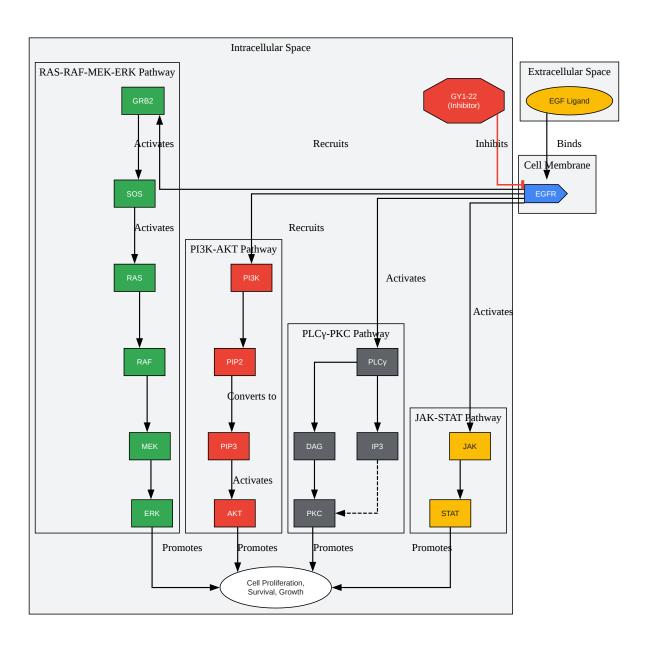
All animal experiments were conducted in accordance with institutional guidelines. Nude mice were subcutaneously implanted with NCI-H1975 tumor cells.[10] When the tumors reached an



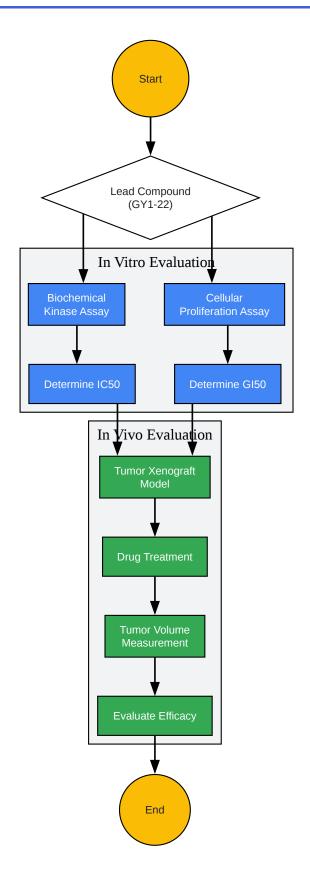
average volume of 100-150 mm³, the mice were randomized into treatment groups.[8][10] The inhibitors or vehicle control were administered daily via oral gavage.[8] Tumor volumes were measured every 2-3 days using calipers.[8] At the end of the study, the percentage of tumor growth inhibition for each treatment group was calculated relative to the vehicle control group. [8]

Mandatory Visualization









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